(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid
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Overview
Description
(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-methoxy-5-methylaniline with suitable reagents to introduce the butenoic acid moiety. One common method involves the use of acylation reactions where 2-methoxy-5-methylaniline is reacted with acyl chlorides or anhydrides under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor in the synthesis of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with similar structural features.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(E)-4-(2-methoxy-5-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ |
InChI Key |
SDPZPTWZENTROE-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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